6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine
Overview
Description
6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine is a chemical compound characterized by a pyrimidin-4-amine core substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine typically involves a multi-step reaction process. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of 3,4-dimethoxyphenyl with a pyrimidin-4-amine derivative in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a suitable solvent, such as toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of quinones or carboxylic acids.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine is structurally similar to other pyrimidin-4-amines and phenyl derivatives. Some similar compounds include:
4-Amino-6-(3,4-dimethoxyphenyl)pyrimidine
6-(3,4-Dimethoxyphenyl)pyrimidin-2-amine
4-Amino-6-(3,4-dimethoxyphenyl)pyrimidin-2-ol
These compounds share the pyrimidin-4-amine core and the 3,4-dimethoxyphenyl group but differ in their substitution patterns and positions. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNJWYMZXQMFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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